molecular formula C116H176N28O39S B045963 Prepro-thyrotropin-releasing hormone (178-199) CAS No. 122018-92-2

Prepro-thyrotropin-releasing hormone (178-199)

Cat. No. B045963
CAS RN: 122018-92-2
M. Wt: 2618.9 g/mol
InChI Key: ICAYDYVQHKWGMZ-VIAQXQIWSA-N
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Description

Prepro-thyrotropin-releasing hormone (TRH) (178-199) is a 22-amino acid cleavage product of the TRH prohormone . It is derived from prepro-TRH by the actions of the endopeptidases, prohormone convertase 1 (PC1) and PC2 . This peptide has been postulated to act as an adrenocorticotrophin hormone (ACTH)-release inhibitor . It also acts centrally to increase activity and decrease anxiety-related behaviors .


Synthesis Analysis

The rat prepro-thyrotropin-releasing hormone (TRH) 178-199 is derived from prepro-TRH by the actions of the endopeptidases, prohormone convertase 1 (PC1) and PC2 .


Molecular Structure Analysis

Prepro-thyrotropin-releasing hormone (TRH) (178-199) is a 22-amino acid cleavage product of the TRH prohormone .


Chemical Reactions Analysis

Prepro-thyrotropin-releasing hormone (TRH) (178-199) attenuates the synthesis and secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary both in vitro and in vivo .

Scientific Research Applications

  • Regulation of Adrenocorticotrophic Hormone (ACTH) Secretion : It inhibits histamine- or restraint stress-induced activation of corticotropin releasing hormone, thereby regulating ACTH secretion in the rat hypothalamus (Fukagawa et al., 2007). Furthermore, it has a clear inhibitory effect on ACTH secretion in human corticotroph tumors, especially in macroadenomas, and correlates with sensitivity to dexamethasone inhibition (Pecori Giraldi et al., 2010).

  • Suppression of Prolactin Secretion : Prepro-Thyrotropin Releasing Hormone 186-199 and 194-199, closely related to 178-199, suppress anterior pituitary prolactin secretion both in vivo and in vitro, which could impact hormone-related diseases (Shortridge, 2012).

  • Modulation of Stress Responses : Prepro-TRH178-199 inhibits stress-induced neuroendocrine responses and has central modulatory influences on stress-related behaviors in rats (McGivern et al., 1997). It also shows potential in reducing behavioral and hormonal disturbances associated with anxiety-separation in postnatal rats (Stahl et al., 2002).

  • Role in Autoimmune Diseases : Prepro-thyrotropin releasing hormone (TRH) 178-199 is suggested to be a novel endogenous Corticotropin Release Inhibiting Factor (CRIF), potentially playing a role in autoimmune diseases like rheumatoid arthritis and other diseases exacerbated by low endogenous glucocorticoids (Redei et al., 1998).

  • Neuroprotection Against Cerebral Ischemia : It can partially protect against cerebral ischemia in adult rats, reducing infarct size and promoting neuroprotection (Borlongan et al., 1999).

  • Influence on Thyroid and Glucose Homeostasis : While not directly related to 178-199, peptides like Prepro-TRH-(160-169) have been studied for their role in regulating thyroid and glucose homeostasis, indicating that similar peptides may have widespread effects in various organs (Pekary, 1998).

Mechanism of Action

Prepro-thyrotropin-releasing hormone (TRH) (178-199) suppresses adrenocorticotropic hormone (ACTH) secretion from the rat pituitary under restraint stress conditions, which indicates that prepro-TRH 178-199 is a candidate endogenous corticotropin-releasing inhibitory factor (CRIF) . This peptide also acts centrally to increase activity and decrease anxiety-related behaviors .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C116H176N28O39S/c1-10-61(8)95(142-96(163)65(118)51-62-21-12-11-13-22-62)112(179)139-80(53-93(161)162)114(181)144-47-20-27-82(144)109(176)133-74(34-41-91(157)158)104(171)136-77(49-58(2)3)105(172)131-71(29-36-84(119)146)101(168)128-68(26-18-45-122-116(120)121)100(167)140-81(57-145)108(175)137-79(52-63-54-123-66-24-15-14-23-64(63)66)107(174)132-73(33-40-90(155)156)103(170)130-72(32-39-89(153)154)102(169)127-67(25-16-17-44-117)99(166)129-70(31-38-88(151)152)98(165)124-55-85(147)126-69(30-37-87(149)150)97(164)125-56-86(148)141-94(60(6)7)111(178)138-78(50-59(4)5)106(173)134-75(43-48-184-9)113(180)143-46-19-28-83(143)110(177)135-76(115(182)183)35-42-92(159)160/h11-15,21-24,54,58-61,65,67-83,94-95,123,145H,10,16-20,25-53,55-57,117-118H2,1-9H3,(H2,119,146)(H,124,165)(H,125,164)(H,126,147)(H,127,169)(H,128,168)(H,129,166)(H,130,170)(H,131,172)(H,132,174)(H,133,176)(H,134,173)(H,135,177)(H,136,171)(H,137,175)(H,138,178)(H,139,179)(H,140,167)(H,141,148)(H,142,163)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,120,121,122)/t61-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,94-,95-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAYDYVQHKWGMZ-VIAQXQIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C116H176N28O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153477
Record name Prepro-thyrotropin-releasing hormone (178-199)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2618.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prepro-trh (178-199)

CAS RN

122018-92-2
Record name Prepro-thyrotropin-releasing hormone (178-199)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prepro-thyrotropin-releasing hormone (178-199)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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